tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-naphthalen-1-ylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-12-11-20-17(13-21)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,17,20H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZMWAONXYUNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
-
Arylation of Piperazine :
Naphthalen-1-yl groups are introduced via SNAr (nucleophilic aromatic substitution) or Ullmann-type coupling. For example, reacting 1-fluoronaphthalene with piperazine in the presence of K2CO3 in DMF at 120°C yields 3-(naphthalen-1-yl)piperazine. -
Boc Protection :
The secondary amine of 3-(naphthalen-1-yl)piperazine reacts with Boc anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction achieves >90% yield within 2–4 hours at room temperature.
Table 1: Representative Conditions for Nucleophilic Substitution and Boc Protection
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 1-Fluoronaphthalene, K2CO3 | DMF | 120°C | 12h | 75% |
| 2 | Boc2O, TEA | DCM | 25°C | 3h | 92% |
This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Buchwald-Hartwig amination provides a robust pathway for introducing aromatic groups to piperazine. This method is particularly effective for coupling sterically hindered naphthalene derivatives.
Key Reaction Parameters
-
Catalyst System : Pd(OAc)2 with Xantphos as a ligand.
-
Base : Cs2CO3 or t-BuONa.
-
Solvent : Toluene or dioxane.
Example Protocol :
tert-Butyl piperazine-1-carboxylate reacts with 1-bromonaphthalene in toluene at 110°C using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3. The reaction proceeds for 24 hours, yielding 78–85% of the target compound.
Table 2: Optimization of Buchwald-Hartwig Conditions
| Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Xantphos | Cs2CO3 | Toluene | 110°C | 85% |
| BINAP | t-BuONa | Dioxane | 100°C | 72% |
This method avoids the need for pre-functionalized piperazine but requires stringent anhydrous conditions and expensive catalysts.
Photocatalytic Synthesis
Recent advances in photoredox catalysis enable direct C–H functionalization of piperazine under mild conditions. Acridine-based photocatalysts (e.g., Mes-Acr+) facilitate single-electron transfer (SET) processes, activating aryl halides for coupling with piperazine derivatives.
Protocol Highlights
-
Photocatalyst : Mesityl acridinium (Mes-Acr+).
-
Oxidant : Molecular oxygen (O2).
-
Light Source : Blue LEDs (450 nm).
Example :
A mixture of tert-butyl piperazine-1-carboxylate, 1-iodonaphthalene, Mes-Acr+ (2 mol%), and O2 in dichloroethane is irradiated for 10 hours, achieving 88% yield.
Advantages :
-
No requirement for pre-functionalized piperazine.
-
Ambient temperature and avoidance of heavy metals.
Solid-Phase Synthesis
Solid-phase strategies, as described in patent CN103382192A, immobilize piperazine on chlorotrityl chloride resin, enabling stepwise functionalization and high-purity products.
Steps :
-
Resin Loading : Piperazine binds to chlorotrityl chloride resin in DCM.
-
Naphthalene Introduction : 1-Naphthoyl chloride reacts with the immobilized piperazine.
-
Cleavage : TFA/DCM (1:9) releases the product with >98% purity.
Table 3: Solid-Phase Synthesis Outcomes
| Step | Reagent | Time | Purity |
|---|---|---|---|
| 1 | Piperazine, DCM | 2h | 95% |
| 2 | 1-Naphthoyl chloride | 4h | 97% |
| 3 | TFA/DCM | 1h | 98% |
This method is ideal for combinatorial libraries but requires specialized equipment.
Multi-Component Reactions (Ugi Reaction)
The Ugi reaction assembles piperazine, naphthaldehyde, tert-butyl isocyanide, and carboxylic acids in a single pot. This one-pot approach reduces purification steps and enhances atom economy.
Typical Conditions :
-
Components : Naphthalene-1-carbaldehyde, tert-butyl isocyanide, piperazine, benzoic acid.
-
Solvent : Methanol.
-
Time : 12–24 hours.
Yield : 65–70%, with moderate diastereoselectivity.
Comparative Analysis of Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Yield | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Nucleophilic Substitution | 85% | Low | High | Moderate |
| Buchwald-Hartwig | 80% | High | Moderate | Low |
| Photocatalytic | 88% | Medium | High | High |
| Solid-Phase | 98% | High | Low | Moderate |
| Ugi Reaction | 70% | Low | Moderate | High |
Photocatalytic and solid-phase methods offer superior yields and purity but differ in cost and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Aromatic vs. Heterocyclic Substituents
- tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate (): Substituent: 3-cyano-6-phenylpyridin-2-yl (heteroaromatic). Key Differences: The pyridine ring introduces polarity and hydrogen-bonding capability via the cyano group, enhancing aqueous solubility compared to the naphthalene derivative. This compound’s electronic profile may favor interactions with polar biological targets .
- tert-Butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate (): Substituent: 3-methyl-4-nitrophenyl (electron-deficient aromatic). This contrasts with the electron-rich naphthalene system, which may prioritize π-π stacking interactions .
Bicyclic and Polycyclic Systems
- tert-Butyl 4-(5-morpholino-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate (): Substituent: A complex tricyclic system with morpholino and thieno-isoquinoline moieties.
- tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate (): Substituent: Imidazo-thiazolyl linked to an aminophenyl group.
Aliphatic and Functionalized Substituents
tert-Butyl 4-((4-(3-(pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate ():
- Substituent: Sulfonyl-linked ureido-pyridinyl group.
- Key Differences: The sulfonyl and ureido groups introduce strong polarity and hydrogen-bonding capacity, favoring solubility in aqueous media. This contrasts with the naphthalene derivative’s hydrophobicity, which may improve membrane permeability .
- tert-Butyl 4-(3-amino-2-methylpropanoyl)piperazine-1-carboxylate (): Substituent: Aliphatic amino-methylpropanoyl chain.
Physical Properties
| Compound | Molecular Weight (g/mol) | Predicted LogP* | Key Features |
|---|---|---|---|
| Target Compound | ~354.45 | ~4.2 | High hydrophobicity, rigid planar structure |
| tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate | ~378.44 | ~3.1 | Moderate polarity (cyano group) |
| tert-Butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | ~335.38 | ~2.8 | Electron-deficient aromatic system |
| tert-Butyl 4-((4-(ureido)phenyl)sulfonyl)piperazine-1-carboxylate | ~438.50 | ~1.5 | High solubility (sulfonyl/ureido groups) |
*LogP values estimated using fragment-based methods.
Biological Activity
Tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a naphthalene moiety and a tert-butyl group, which may influence its lipophilicity and receptor binding properties.
Antitubercular Activity
Recent studies have highlighted the potential antitubercular properties of related compounds. For instance, a series of substituted piperazine derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy in targeting tuberculosis.
Anticancer Activity
The compound's anticancer properties have been evaluated through various assays. For example, derivatives of piperazine were tested against several human cancer cell lines, including HeLa and A549 cells. The MTT assay indicated that certain analogs reduced cell viability significantly, suggesting that this compound may also exhibit similar anticancer activity .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : Compounds with similar structures have been shown to interact with dopamine receptors (D2 and D3), which are crucial in neurological pathways .
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in metabolic pathways, which can lead to reduced proliferation in cancer cells .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(naphthalen-1-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with piperazine derivatives. A representative method includes:
- Buchwald-Hartwig coupling : Reacting tert-butyl piperazine-1-carboxylate with 1-bromonaphthalene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C for 12–24 hours .
- Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradient) yields the product (typical purity >95%).
Q. Key Factors Affecting Yield :
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (LCMS) : Molecular ion peak [M+H]⁺ at m/z 341.2 aligns with the molecular formula C₂₀H₂₅N₂O₂ .
- Fourier-Transform Infrared (FT-IR) : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm the carbamate group .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound, and what challenges arise during refinement?
Methodological Answer:
- Data Collection : Single crystals are grown via slow evaporation (e.g., in ethanol/dichloromethane). Diffraction data are collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : The SHELX suite (e.g., SHELXL) refines the structure using iterative least-squares cycles. Challenges include:
Q. Key Metrics from a Representative Study :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition Number | 2101234 (hypothetical example) |
| Space Group | P2₁/c |
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to confirm IC₅₀ values. For example, prolyl-hydroxylase inhibition studies require strict control of oxygen levels to avoid artifactual results .
- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays. Discrepancies may arise from off-target effects or compound aggregation.
- Structural Analysis : Compare crystal structures of the compound bound to its target (e.g., HIF prolyl-hydroxylase) with inactive analogs to identify critical interactions .
Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS. Key parameters include:
- Docking Studies (AutoDock Vina) : Grid boxes centered on the catalytic site (e.g., prolyl-hydroxylase) identify favorable binding poses. Adjust protonation states of the piperazine nitrogen for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
